1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
Description
The compound “1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one” is a heterocyclic molecule featuring a pyridazine core linked to a piperazine ring via a propan-1-one bridge. The pyridazine moiety is substituted with a 2-methylphenyl group at the 6-position, while the piperazine ring is attached to the ketone-bearing propane chain.
Properties
IUPAC Name |
1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-3-18(23)22-12-10-21(11-13-22)17-9-8-16(19-20-17)15-7-5-4-6-14(15)2/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBCHKKJSFTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the piperazine moiety: The pyridazinone core is then reacted with piperazine derivatives through nucleophilic substitution reactions.
Attachment of the propanone group: The final step involves the alkylation of the piperazine nitrogen with a suitable alkyl halide, such as 1-bromopropan-1-one, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 4-chlorophenyl group in ’s compound enhances analgesic and anti-inflammatory activity, likely due to improved lipophilicity and target binding . In contrast, the 2-methylphenyl group in the target compound may alter steric interactions or metabolic stability.
Heterocyclic Core Modifications: Pyridazinone derivatives (e.g., ) exhibit planarity that facilitates π-π stacking with biological targets, while imidazopyridine () or pyrazole () cores introduce bulkier structures that may affect selectivity .
Molecular Conformation and Binding Interactions
Table 2: Structural Parameters and Docking Insights
*Inferred from ’s piperazine chair conformation (puckering parameters: QT = 0.566 Å) .
Key Observations:
- Piperazine Flexibility : The chair conformation in ’s compound allows optimal positioning of substituents for target engagement. The target compound’s 2-methylphenyl group may induce torsional strain, affecting binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
